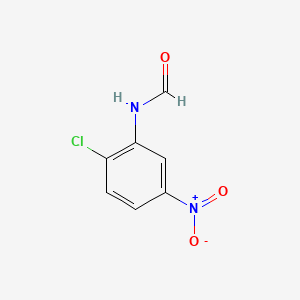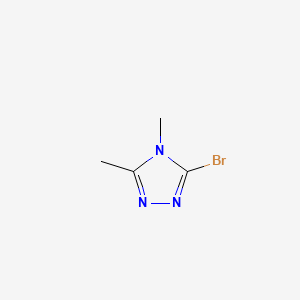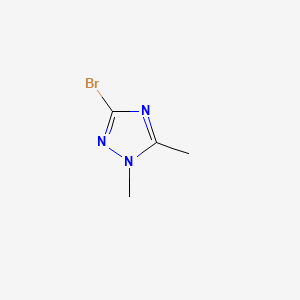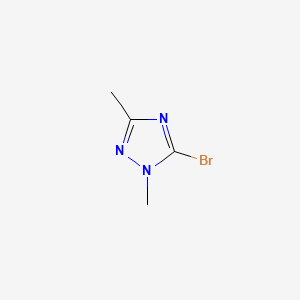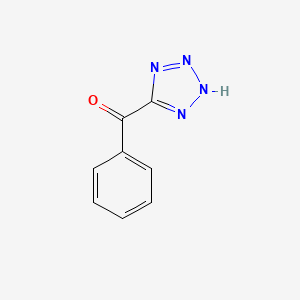
Phenyl(2h-tetrazol-5-yl)methanone
Descripción general
Descripción
Phenyl(2h-tetrazol-5-yl)methanone, commonly referred to as PTM, is a synthetic compound used in laboratory experiments and scientific research. It is a crystalline solid that is relatively stable and non-toxic. PTM has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and drug development.
Aplicaciones Científicas De Investigación
Antifungal Activity
Phenyl(2h-tetrazol-5-yl)methanone: derivatives have been studied for their potential antifungal properties. Research indicates that these compounds can be effective against fungal pathogens like Candida albicans and Aspergillus niger. These findings are significant in the search for new antifungal agents, especially given the increasing resistance to existing medications .
Energetic Materials
The tetrazole moiety is known for its application in energetic materials due to its high nitrogen content. Derivatives of Phenyl(2h-tetrazol-5-yl)methanone have been explored for use in high-performance energetic materials, which are substances that release energy rapidly when triggered .
Gas Adsorption and Separation
Metal-carboxylate-tetrazolate frameworks containing tetrazole derivatives have shown promise in gas adsorption and separation. These frameworks can be used for the selective capture and conversion of gases like CO2, which is crucial for addressing environmental concerns related to greenhouse gas emissions .
Mecanismo De Acción
Target of Action
Phenyl(2h-tetrazol-5-yl)methanone and its derivatives have been evaluated for their antifungal activity against Candida albicans and Aspergillus niger . These fungi are common pathogens responsible for causing opportunistic fungal infections in human beings .
Mode of Action
It’s known that the compound forms hydrogen bonds with amino acids in the active pockets of its targets . This interaction results in encouraging binding energy, which is crucial for the compound’s antifungal activity .
Biochemical Pathways
Given its antifungal activity, it can be inferred that the compound interferes with the essential biological processes of the target fungi, leading to their inhibition or death .
Pharmacokinetics
Tetrazoles, in general, have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that Phenyl(2h-tetrazol-5-yl)methanone may undergo similar metabolic transformations, which could impact its bioavailability.
Result of Action
The primary result of Phenyl(2h-tetrazol-5-yl)methanone’s action is its antifungal activity against Candida albicans and Aspergillus niger . The compound’s interaction with its targets leads to significant cytotoxic effects, as evidenced by its low IC50 values .
Action Environment
The action of Phenyl(2h-tetrazol-5-yl)methanone can be influenced by various environmental factors. For instance, the compound shows good thermal stabilities , suggesting that it can maintain its efficacy under a range of temperature conditions. Additionally, the compound’s action may be affected by the pH of its environment, as it exhibits chemical stabilities in both acidic and basic aqueous solutions .
Propiedades
IUPAC Name |
phenyl(2H-tetrazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLAFLZKTGDJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932483 | |
| Record name | Phenyl(2H-tetrazol-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(2h-tetrazol-5-yl)methanone | |
CAS RN |
14506-41-3 | |
| Record name | NSC139199 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl(2H-tetrazol-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzoyl-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




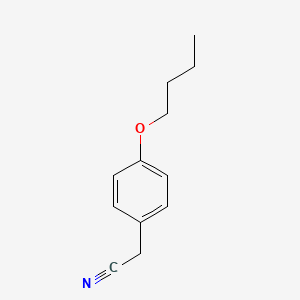

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)
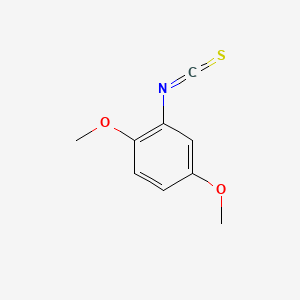
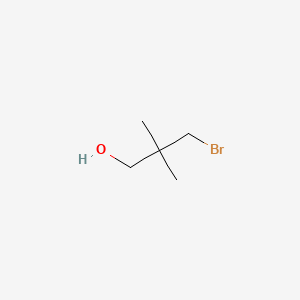

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)
